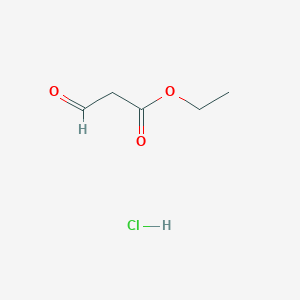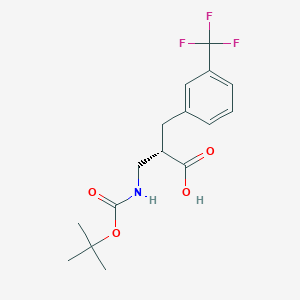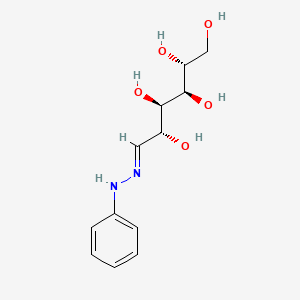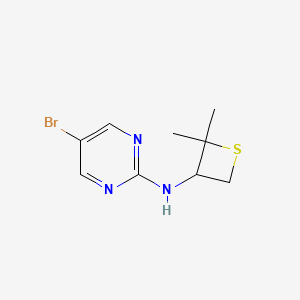![molecular formula C8H10N4O B12942588 2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide CAS No. 502164-38-7](/img/structure/B12942588.png)
2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide is a chemical compound that features a cyano group, an imidazole ring, and an acetamide moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the imidazole ring, a common motif in biologically active molecules, makes it a valuable target for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide typically involves the reaction of 2-cyanoacetamide with an appropriate imidazole derivative. One common method involves the use of ethyl cyanoacetate and 5-amino-2-mercaptobenzimidazole in refluxing ethanol . The reaction proceeds through the formation of an intermediate, which then undergoes further transformations to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The imidazole ring can participate in substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce primary amines.
Applications De Recherche Scientifique
2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s imidazole ring is a common pharmacophore in drug design, making it a potential candidate for developing new therapeutic agents.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, particularly those containing imidazole derivatives.
Materials Science: The compound’s unique structure may be useful in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of 2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide is not well-documented. compounds containing imidazole rings often interact with biological targets such as enzymes, receptors, and nucleic acids. The cyano group can also participate in interactions with various molecular targets, potentially leading to biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-N-(2-mercapto-1H-benzo[d]imidazol-5-yl)acetamide: This compound is structurally similar and has been studied for its biological activities.
Imidazole Derivatives: Various imidazole derivatives share similar structural features and biological activities.
Uniqueness
2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide is unique due to the presence of both a cyano group and an imidazole ring, which can confer distinct chemical reactivity and potential biological activity. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
502164-38-7 |
|---|---|
Formule moléculaire |
C8H10N4O |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
2-cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C8H10N4O/c9-3-1-8(13)11-4-2-7-5-10-6-12-7/h5-6H,1-2,4H2,(H,10,12)(H,11,13) |
Clé InChI |
MRVKELJTYWQEKE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=N1)CCNC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((4-(methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrophenyl)sulfonyl)benzamide](/img/structure/B12942505.png)






![Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]-](/img/structure/B12942547.png)
![12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942555.png)



![Sodium 4-(7-carboxy-2-(2-(3-(2-(7-carboxy-1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12942584.png)

